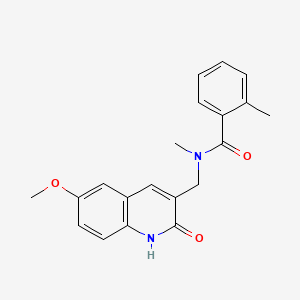![molecular formula C10H11N3O2S B7698012 2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7698012.png)
2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 345.4 g/mol. In
Wissenschaftliche Forschungsanwendungen
2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide has shown promise in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another potential application of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to improve cognitive function in animal models.
Wirkmechanismus
The exact mechanism of action of 2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. Additionally, this compound has been shown to activate the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and preventing the formation of tumors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has a high degree of purity and stability, making it a reliable compound for research purposes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of this compound analogs with improved potency and selectivity for specific targets. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its anticancer and neuroprotective effects, as well as its anti-inflammatory and antioxidant properties, make it a valuable compound for further study. With continued research, this compound may prove to be a valuable tool in the fight against cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with aniline in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with acetic anhydride and acetic acid to yield this compound. The yield of this compound is typically around 75%, and the purity can be improved through recrystallization.
Eigenschaften
IUPAC Name |
N-ethyl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-11-8(14)7-4-12-10-13(9(7)15)6(2)5-16-10/h4-5H,3H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKUGXBGTWUOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C2N(C1=O)C(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697932.png)
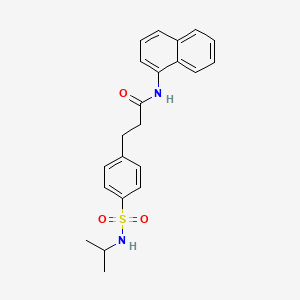

![N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7697942.png)

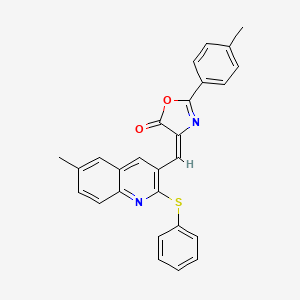
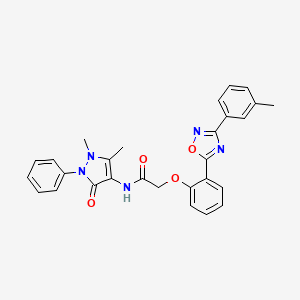
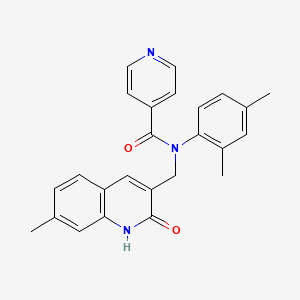
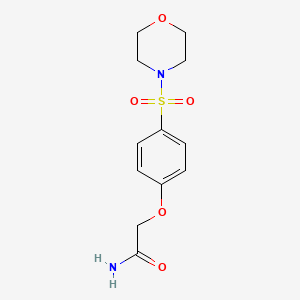
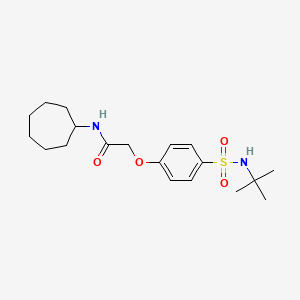
![1-(3-methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697990.png)


